molecular formula C12H17NO B1475791 1-(2,4-Dimethylbenzyl)azetidin-3-ol CAS No. 2092711-06-1

1-(2,4-Dimethylbenzyl)azetidin-3-ol

Cat. No.: B1475791
CAS No.: 2092711-06-1
M. Wt: 191.27 g/mol
InChI Key: PVQMJZHXLVXABW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzyl)azetidin-3-ol is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring

Mechanism of Action

Biochemical Analysis

Cellular Effects

1-(2,4-Dimethylbenzyl)azetidin-3-ol has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Azetidines, including this compound, have been reported to exhibit significant biological activities, such as antimicrobial and anticancer properties . These effects are mediated through interactions with cellular receptors and enzymes, leading to alterations in cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Azetidines are known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with cellular targets . The binding of this compound to specific enzymes or receptors can result in the inhibition or activation of these biomolecules, thereby modulating their function and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Azetidines, including this compound, are known to be hydrolytically vulnerable, which can affect their stability in aqueous environments . Studies have shown that the compound’s effects on cellular function can vary over time, with potential degradation products influencing its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that azetidines can exhibit dose-dependent biological activities, with higher doses potentially leading to toxic or adverse effects . The threshold effects and toxicities of this compound are still being investigated, but it is essential to determine the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Azetidines are known to undergo metabolic transformations, leading to the formation of metabolites that can have distinct biological activities

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. Azetidines can interact with transporters and binding proteins that facilitate their movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. Azetidines can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

The synthesis of 1-(2,4-Dimethylbenzyl)azetidin-3-ol typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,4-Dimethylbenzyl)azetidin-3-ol undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can further modify the azetidine ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-(2,4-Dimethylbenzyl)azetidin-3-ol can be compared with other azetidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(2,4-Dimethylbenzyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound features an azetidine ring with a hydroxyl group at the third position and a dimethylbenzyl substituent. This structure is crucial for its biological activity, as modifications to the azetidine ring can influence interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that azetidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF-7 breast cancer cells.

Table 1: Antiproliferative Activity of Azetidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDTubulin destabilization
Combretastatin A-4 analogsMDA-MB-231<10Colchicine-binding site inhibition
Novel azetidinonesSW1116 (colon)7.29Apoptosis induction

Note : TBD indicates that specific IC50 values for this compound were not provided in the reviewed literature.

The primary mechanism by which azetidine derivatives exert their anticancer effects appears to involve the destabilization of microtubules, leading to cell cycle arrest and apoptosis. The binding affinity to tubulin is a critical factor in their effectiveness as anticancer agents. Studies indicate that modifications at the C-3 position of the azetidine ring can enhance or reduce this activity depending on the substituents used .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies suggest that this compound may possess activity against various bacterial strains.

Table 2: Antimicrobial Activity of Azetidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compoundE. coliTBDTBD
Other azetidinonesStaphylococcus aureusTBDTBD

Note : Specific values for zone of inhibition and MIC for this compound were not detailed in the available literature.

Case Studies

Several case studies have highlighted the potential therapeutic applications of azetidine derivatives:

  • Breast Cancer Study : A study examining various azetidine compounds found that those with specific substitutions at the benzyl moiety exhibited enhanced cytotoxicity against MCF-7 cells compared to standard treatments like methotrexate .
  • Antimicrobial Testing : In a comparative analysis of several azetidine derivatives against common pathogens, some compounds demonstrated significant antibacterial activity, suggesting potential applications in treating infections resistant to conventional antibiotics .

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-4-11(10(2)5-9)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQMJZHXLVXABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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